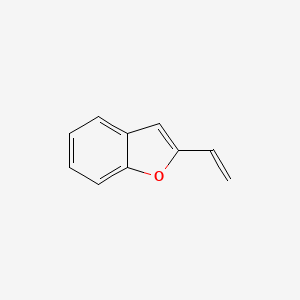

2-Vinylbenzofuran

Description

Structure

3D Structure

Properties

CAS No. |

7522-79-4 |

|---|---|

Molecular Formula |

C10H8O |

Molecular Weight |

144.17 g/mol |

IUPAC Name |

2-ethenyl-1-benzofuran |

InChI |

InChI=1S/C10H8O/c1-2-9-7-8-5-3-4-6-10(8)11-9/h2-7H,1H2 |

InChI Key |

HVFZVIHIJNLIED-UHFFFAOYSA-N |

Canonical SMILES |

C=CC1=CC2=CC=CC=C2O1 |

Origin of Product |

United States |

Foundational & Exploratory

Technical Guide: 2-Vinylbenzofuran – Structure, Synthesis, and Reactivity

Executive Summary

2-Vinylbenzofuran (CAS 7522-79-4) is a bicyclic aromatic compound characterized by a vinyl group attached to the C2 position of a benzofuran core. Structurally, it serves as a rigid, oxygen-containing analogue of styrene. Its unique electronic architecture—combining the aromaticity of the benzene ring, the diene character of the furan ring, and the exocyclic conjugation of the vinyl group—makes it a versatile intermediate in organic synthesis and materials science. This guide details its physicochemical properties, synthesis protocols, polymerization mechanisms, and applications in medicinal chemistry.

Part 1: Chemical Identity and Physical Properties[1]

This compound acts as a lipophilic building block. Its planar structure facilitates π-π stacking, influencing its behavior in polymerization and biological binding.

Table 1: Physicochemical Profile

| Property | Value / Description |

| IUPAC Name | 2-Ethenyl-1-benzofuran |

| CAS Number | 7522-79-4 |

| Molecular Formula | C₁₀H₈O |

| Molecular Weight | 144.17 g/mol |

| Appearance | Colorless to pale yellow liquid |

| Boiling Point | ~222–223 °C (at 760 mmHg) |

| Density | ~1.06 g/cm³ |

| LogP | 3.10 (Estimated) |

| Solubility | Soluble in organic solvents (CH₂Cl₂, THF, Toluene); Insoluble in water |

Spectroscopic Identification

-

¹H NMR (CDCl₃, 400 MHz): Characteristic signals include the vinyl protons. The exocyclic vinyl group typically shows a dd pattern. The C3-H of the furan ring appears as a singlet or fine doublet around δ 6.5–6.7 ppm. The vinyl protons appear in the δ 5.2–6.8 ppm range depending on the specific environment (geminal/cis/trans coupling).

-

¹³C NMR: Distinct peaks for the C2 (quaternary, shifted downfield due to oxygen) and the vinyl carbons (terminal =CH₂ and internal -CH=).

Part 2: Electronic Structure and Reactivity

The reactivity of this compound is defined by the conjugation between the vinyl group and the benzofuran system.

-

Styrene Analogue: Like styrene, the vinyl group is activated by the aromatic ring, making it susceptible to radical and cationic polymerization.

-

Dienophilic Character: In Diels-Alder reactions, the vinyl group can act as a dienophile.[1]

-

Diene Character: While the benzene ring is inert, the furan ring + vinyl group forms a conjugated system. However, the aromaticity of the fused benzene ring reduces the diene reactivity of the furan moiety compared to isolated furans.

-

Photochemical Reactivity: Under UV irradiation, this compound undergoes [2+2] cycloaddition (dimerization) similar to vinyl aromatics.

Diagram 1: Reactivity Pathways

Caption: Primary reactivity manifolds for this compound driven by electronic conjugation.

Part 3: Synthesis Protocols

Method A: Dehydration of 1-(Benzofuran-2-yl)ethanol (Classic Route)

This method is robust and scalable, utilizing readily available salicylaldehyde.

Mechanism:

-

Condensation: Salicylaldehyde + Chloroacetone

2-Acetylbenzofuran. -

Reduction: 2-Acetylbenzofuran + NaBH₄

1-(Benzofuran-2-yl)ethanol. -

Dehydration: Alcohol

Alkene (this compound).

Protocol:

-

Precursor Synthesis: Dissolve salicylaldehyde (1.0 eq) and chloroacetone (1.1 eq) in acetone with K₂CO₃. Reflux for 4–6 hours. Workup to isolate 2-acetylbenzofuran.

-

Reduction: Dissolve 2-acetylbenzofuran in methanol at 0°C. Slowly add NaBH₄ (0.5 eq). Stir for 2 hours. Quench with dilute HCl, extract with ethyl acetate, and concentrate to obtain the alcohol.

-

Dehydration: Dissolve the alcohol in toluene. Add a catalytic amount of p-toluenesulfonic acid (pTSA). Reflux with a Dean-Stark trap to remove water.

-

Purification: Neutralize with NaHCO₃, wash, and distill under reduced pressure to obtain this compound.

Method B: Wittig Olefination

Ideal for small-scale, high-purity synthesis starting from benzofuran-2-carboxaldehyde.

Protocol:

-

Suspend Methyltriphenylphosphonium bromide (1.2 eq) in dry THF under nitrogen.

-

Add n-Butyllithium (1.2 eq) dropwise at -78°C or 0°C to generate the ylide (solution turns yellow/orange).

-

Add Benzofuran-2-carboxaldehyde (1.0 eq) dropwise.

-

Warm to room temperature and stir for 2–4 hours.

-

Quench with water, extract with ether, and purify via silica gel chromatography (Hexanes/EtOAc).

Diagram 2: Synthesis Workflow

Caption: Step-wise synthesis via the dehydration of the secondary alcohol intermediate.

Part 4: Polymerization and Materials Science[6][8]

This compound is a "styrenic" monomer but with higher rigidity due to the fused bicyclic system.

Cationic Polymerization

Because the benzofuran ring is electron-rich (specifically the furan oxygen donates electron density), the vinyl group is highly reactive toward cationic initiators.

-

Initiators: BF₃[2]·OEt₂, SnCl₄, or AlCl₃.

-

Solvents: CH₂Cl₂ or Toluene (low temperature, -78°C to 0°C).

-

Properties: The resulting polymer, Poly(this compound), is a thermoplastic with a high glass transition temperature (Tg > 100°C) and excellent optical transparency. It is often investigated for photo-resist applications.

Radical Polymerization

Can be initiated by AIBN or Benzoyl Peroxide. However, chain transfer to the furan ring can sometimes limit molecular weight compared to pure styrene. Controlled radical polymerization (RAFT, ATRP) has been explored to create block copolymers.

Part 5: Biological Applications[7][10]

The this compound moiety appears as a structural motif or intermediate in various pharmacophores.

-

Medicinal Chemistry Scaffold: The benzofuran core is ubiquitous in natural products (e.g., Ailanthoidol). The vinyl group serves as a "handle" for further functionalization:

-

Heck Coupling: To attach aryl groups, creating 2-styrylbenzofurans (potential anti-amyloid agents for Alzheimer's).

-

Cyclopropanation: To create rigid cyclopropyl analogues.

-

-

Antimicrobial Agents: Derivatives synthesized via the functionalization of the vinyl group have shown activity against Gram-positive bacteria.

Part 6: Safety and Handling

-

Polymerization Hazard: Like styrene, this compound can autopolymerize if stored improperly. It should be stored cold (2–8°C) and potentially stabilized with a radical inhibitor (e.g., TBC - 4-tert-butylcatechol) if stored for long periods.

-

Toxicity: Standard precautions for vinyl aromatics apply. It is likely an irritant to eyes, skin, and respiratory tract. Use in a fume hood.

-

Flammability: Combustible liquid. Keep away from heat and open flames.

References

-

Synthesis via Copper Catalysis: Title: Synthesis of 2-vinylbenzofurans via the copper-catalyzed multicomponent reactions involving an oxa-Michael/arylation/vinylation cascade. Source: Organic Letters (2014). URL:[Link]

-

Polymerization Properties: Title: The Preparation and Properties of this compound. Source: Journal of the American Chemical Society. URL:[Link]

-

Cationic Polymerization: Title: Asymmetric Cationic Polymerization of Benzofuran through a Reversible Chain-Transfer Mechanism. Source: PubMed Central (2022). URL:[Link]

-

Chemical Data & Identifiers: Title: this compound Compound Summary. Source: PubChem.[3] URL:[Link]

-

Diels-Alder Reactivity Context: Title: Intermolecular Diels-Alder Cycloadditions of Furfural-Based Chemicals.[4] Source: MDPI (Molecules). URL:[Link]

Sources

2-vinylbenzofuran CAS 7522-79-4 SDS safety data sheet

[1][2][3]

Document Control:

-

Version: 1.0 (Scientific Reference)

Part 1: Executive Summary

This compound (CAS 7522-79-4) is a bicyclic aromatic intermediate characterized by a benzofuran core substituted with a vinyl group at the C2 position. Structurally analogous to styrene but with enhanced electron density due to the oxygen heterocycle, it serves as a high-value building block in medicinal chemistry and materials science.

Its primary utility lies in its reactivity as a diene in Diels-Alder cycloadditions and as a monomer in functionalized polymer synthesis. However, this same reactivity necessitates rigorous handling protocols to prevent spontaneous polymerization or oxidative degradation. This guide provides a comprehensive technical analysis of its physicochemical properties, safety profile, and application protocols for drug development workflows.

Part 2: Physicochemical Profile & Identity[2]

The following data aggregates experimental values and high-confidence predicted models (ACD/Labs, EPISuite) to establish a baseline for identification.

| Property | Specification | Technical Note |

| IUPAC Name | 2-Ethenyl-1-benzofuran | |

| Molecular Formula | C₁₀H₈O | |

| Molecular Weight | 144.17 g/mol | |

| Appearance | Colorless to pale yellow liquid | Darkens upon oxidation/polymerization. |

| Boiling Point | 222–223 °C (at 760 mmHg) | Predicted.[2] Distillable under reduced pressure (~85°C @ 10 mmHg). |

| Density | 1.07 ± 0.06 g/cm³ | Denser than water. |

| LogP | 3.15 (Estimated) | Lipophilic; indicates high membrane permeability potential. |

| Solubility | Soluble in DCM, EtOAc, DMSO | Immiscible in water. |

| Refractive Index | 1.610 (Predicted) | High refractive index due to extended conjugation. |

Part 3: Hazard Identification & Safety Assessment

GHS Classification (derived from structural alerts and analog data): this compound possesses a reactive vinyl handle conjugated to an aromatic system, sharing hazard characteristics with styrene and benzofuran derivatives.

Core Hazards

-

Skin Irritation (Category 2): Causes skin irritation upon contact.[4]

-

Eye Irritation (Category 2A): Causes serious eye irritation.[4]

-

Specific Target Organ Toxicity (Single Exposure, Cat 3): May cause respiratory irritation.[4]

-

Polymerization Hazard: CRITICAL. The compound is prone to exothermic self-polymerization if initiators (peroxides, heat, light) are present.

Structural Alerts & Toxicology

-

Benzofuran Moiety: Benzofuran derivatives are often investigated for bioactivity but can exhibit hepatotoxicity in metabolic studies due to epoxide formation at the C2-C3 bond during cytochrome P450 metabolism.

-

Vinyl Group: Acts as a Michael acceptor precursor or radical trap. Prolonged exposure to air forms peroxides, which can trigger explosive polymerization.

Part 4: Handling, Storage & Stability Protocols

The "Cold-Dark-Inert" Triad: To maintain reagent integrity, the following self-validating storage system is required.

Stabilization Protocol

Commercial samples should be stabilized with a radical inhibitor.

-

Standard Inhibitor: 4-tert-Butylcatechol (TBC) or Hydroquinone monomethyl ether (MEHQ) at 50–100 ppm.

-

Removal: Pass through a short column of activated basic alumina or wash with 1M NaOH immediately prior to use in sensitive catalytic reactions (e.g., Heck coupling).

Storage Decision Tree (Graphviz)

Figure 1: Decision logic for the intake and storage of this compound to prevent polymerization-induced loss.

Part 5: Synthesis & Applications in Drug Discovery[5][6]

Synthesis Pathway

The most robust synthesis involves the Wittig olefination of benzofuran-2-carboxaldehyde. This method avoids the harsh acidic conditions of dehydration that might prematurely polymerize the product.

Reaction Scheme: Benzofuran-2-carboxaldehyde + Ph3P=CH2 → this compound + Ph3P=O

Application: Diels-Alder Cycloaddition

This compound acts as a diene in [4+2] cycloadditions, a powerful method for generating tricyclic benzofuran derivatives found in anti-cancer pharmacophores (e.g., analogs of naturally occurring lignans).

Experimental Protocol: [4+2] Cycloaddition with Maleic Anhydride

Objective: Synthesize the tricyclic anhydride adduct.

Reagents:

-

This compound (1.0 equiv, freshly distilled)

-

Maleic Anhydride (1.2 equiv)

-

Toluene (Anhydrous, 0.5 M concentration)

Workflow:

-

Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar and reflux condenser under Nitrogen atmosphere.

-

Dissolution: Dissolve Maleic Anhydride in Toluene. Add this compound dropwise at room temperature.

-

Reaction: Heat the mixture to reflux (110°C) for 12–24 hours. Monitor via TLC (SiO2, Hexane:EtOAc 8:2). The vinylbenzofuran spot (high Rf) should disappear.

-

Workup: Cool to room temperature. If the adduct precipitates, filter and wash with cold toluene. If soluble, concentrate in vacuo and recrystallize from Hexane/EtOAc.

-

Validation: 1H NMR should show the disappearance of vinyl protons (δ 5.2–6.8 ppm) and the appearance of cyclohexene ring protons.

Mechanistic Pathway (Graphviz)

Figure 2: Mechanistic flow from this compound to dibenzofuran derivatives via Diels-Alder and subsequent aromatization.

Part 6: Emergency Response (Fire & Spill)

| Scenario | Protocol |

| Fire | Class B Fire. Use CO₂, dry chemical, or alcohol-resistant foam.[5] Do NOT use a solid water stream as it may scatter the burning liquid. Vapors are heavier than air and may travel to ignition sources. |

| Spill | Evacuate area. Eliminate ignition sources.[4] Absorb with inert material (vermiculite/sand). Do not use sawdust (fire hazard with oxidizers). Place in a sealed container for hazardous waste disposal. |

| Exposure | Skin: Wash with soap/water for 15 min. Eyes: Rinse cautiously with water for 15 min; remove contact lenses. Inhalation: Move to fresh air; if breathing is difficult, administer oxygen. |

References

-

National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 588974, this compound. Retrieved from [Link]

- Dawood, K. M. (2013). Benzofuran derivatives: a patent review. Expert Opinion on Therapeutic Patents.

-

NIST Chemistry WebBook. 2-Vinylfuran Thermochemical Data (Structural Analog). Retrieved from [Link][6]

Technical Guide: Solubility Profile & Solvent Selection for 2-Vinylbenzofuran

[1]

Part 1: Executive Summary & Physicochemical Basis

2-Vinylbenzofuran is a lipophilic, heterocyclic monomer primarily utilized in the synthesis of functionalized polybenzofurans and as an intermediate in pharmaceutical scaffolds.[1] Its solubility behavior is governed by its rigid benzofuran core and the reactive vinyl pendant, which dictate a high affinity for aromatic and chlorinated solvents while exhibiting negligible aqueous solubility.

This guide provides a structural analysis of solvent interactions, quantitative solubility estimates, and field-proven protocols for handling this compound in research and drug development environments.[1]

Structural Determinants of Solubility

The solubility profile of this compound is driven by three molecular features:

-

High Lipophilicity (LogP ~3.1): The molecule lacks hydrogen bond donors (HBD) and has weak hydrogen bond acceptor (HBA) capabilities (furan oxygen), making it hydrophobic.

-

-

-

Vinyl Reactivity: The vinyl group is susceptible to spontaneous polymerization.[1] Solvents must be selected not just for dissolving power, but for inertness toward cationic or radical propagation.[1]

Physicochemical Property Summary

| Property | Value | Implication for Solubility |

| Molecular Weight | 144.17 g/mol | Low MW facilitates rapid dissolution in compatible solvents.[1] |

| LogP (Octanol/Water) | ~3.1 (Est.) | Highly lipophilic; partitions strongly into organic phases.[1] |

| H-Bond Donors | 0 | Poor solubility in protic solvents (Water, Glycols).[1] |

| H-Bond Acceptors | 1 (Ether oxygen) | Weak interaction with alcohols; good interaction with aprotic dipoles.[1] |

| Boiling Point | ~222 °C | Suitable for high-temperature solution polymerization.[1] |

Part 2: Solubility Profile & Solvent Selection

Solvent Compatibility Matrix

The following data categorizes solvents based on their thermodynamic compatibility with this compound.

| Solvent Class | Representative Solvents | Solubility Rating | Mechanistic Insight |

| Aromatic Hydrocarbons | Toluene, Benzene, Xylene | Excellent | Matches the dispersive (London) and |

| Chlorinated Solvents | Dichloromethane (DCM), Chloroform | Excellent | High solubility due to polarity matching.[1] Note: Accelerates cationic polymerization rates due to ion-pair dissociation.[1] |

| Polar Aprotic | THF, Ethyl Acetate, Acetone | Good | Dipole-dipole interactions stabilize the molecule.[1] THF is ideal for anionic synthesis workflows.[1] |

| Polar Protic | Methanol, Ethanol, Isopropanol | Moderate to Low | Solubility decreases significantly with temperature.[1] Often used as non-solvents to precipitate polymers.[1] |

| Aliphatic Hydrocarbons | Hexane, Pentane, Cyclohexane | Poor/Moderate | Lacks sufficient polarity/polarizability to overcome solute-solute interactions.[1] Used for recrystallization/purification.[1] |

| Aqueous | Water, PBS Buffers | Insoluble | Hydrophobic effect dominates.[1] (< 100 mg/L).[1] |

Hansen Solubility Parameter (HSP) Analysis

To scientifically predict solubility in novel solvent blends, we utilize the Hansen Solubility Parameters. While experimental HSP values for this compound are rare, we estimate them based on structural analogs (Benzofuran and Styrene).[1]

-

(Dispersion): ~18.5 MPa

-

(Polarity): ~4.0 MPa

-

(Hydrogen Bonding): ~3.5 MPa

Solvent Selection Logic:

-

Best Solvents: Minimize the "interaction radius" (

) distance between the solvent and solute coordinates in Hansen space. Toluene ( -

Precipitation Solvents: Methanol (

: 22.[1]3) has a massive H-bonding component that lies far outside the solubility sphere of this compound.[1]

Part 3: Visualization of Solubility Logic

Diagram 1: Solvent Selection Decision Tree

This diagram illustrates the logical flow for selecting a solvent based on the intended application (Synthesis, Extraction, or Precipitation).

Caption: Decision matrix for solvent selection based on thermodynamic requirements and reaction kinetics.

Part 4: Experimental Protocols

Protocol: Gravimetric Solubility Determination

Purpose: To determine the saturation limit of this compound in a specific solvent at ambient temperature (25°C).

Safety Precaution: this compound is light-sensitive and can polymerize.[1] Perform all steps under low light or amber glassware. Use a fume hood.[1]

Materials:

-

This compound (>98% purity)[2]

-

Target Solvent (HPLC Grade)

-

0.22 µm PTFE Syringe Filter[1]

-

Analytical Balance (0.0001g precision)

-

Vials with PTFE-lined caps[1]

Workflow:

-

Preparation: Weigh a clean, dry 20 mL scintillation vial (

). -

Saturation: Add 1.0 g of this compound to a separate mixing vial.

-

Solvent Addition: Add the target solvent in 0.5 mL increments, vortexing for 30 seconds after each addition.

-

Observation: Continue until the solid fully dissolves or a persistent suspension forms (supersaturation).[1]

-

Equilibration: Agitate the supersaturated mixture at 25°C for 4 hours.

-

Filtration: Draw the supernatant into a syringe and filter through a 0.22 µm PTFE filter into the pre-weighed vial (

). -

Evaporation: Evaporate the solvent under a gentle stream of Nitrogen (

) or reduced pressure (Rotavap) at <30°C to prevent polymerization. -

Measurement: Weigh the vial with the dry residue (

).

Calculation:

Diagram 2: Gravimetric Workflow

Caption: Step-by-step gravimetric analysis workflow for determining saturation limits.

Part 5: Critical Application Notes

Impact on Polymerization

The choice of solvent dramatically alters the outcome of this compound polymerization:

-

In Toluene (Non-polar): The propagating carbocation is tightly paired with its counterion. This results in slower propagation rates but higher stereoregularity (tacticity) and lower polydispersity (PDI).

-

In Dichloromethane (Polar): The solvent stabilizes the free cation, separating it from the counterion. This leads to rapid polymerization and higher molecular weights, but increases the risk of side reactions (chain transfer).

Storage & Handling[1]

-

Peroxide Formation: Like many vinyl ethers/furans, this compound can form explosive peroxides upon exposure to air.[1] Always store under Argon/Nitrogen.

-

Stabilizers: Commercial samples may contain radical inhibitors (e.g., BHT). If performing high-precision kinetic studies, pass the monomer through a basic alumina column (using Hexane/DCM 9:1) to remove the inhibitor immediately before use.

References

-

PubChem. this compound | C10H8O | CID 588974 - Chemical and Physical Properties.[1] National Library of Medicine.[1] Available at: [Link]

-

Cheméo. Chemical Properties of 2-Vinyl-2,3-dihydrobenzofuran. Cheméo Chemical Data. Available at: [Link]

-

Natta, G., et al. Asymmetric Cationic Polymerization of Benzofuran. Journal of the American Chemical Society / PMC.[1] (Discusses solvent effects of Toluene vs DCM). Available at: [Link]

-

The Good Scents Company. 2-Vinyl Benzofuran Physical Properties and Solubility Estimates. Available at: [Link]

Technical Comparison: 2-Vinylbenzofuran vs. 3-Vinylbenzofuran

This technical guide details the structural, electronic, and reactive distinctions between 2-vinylbenzofuran and 3-vinylbenzofuran.[1][2] It is designed for researchers requiring actionable insights for synthesis planning and mechanistic study.[1][2]

Executive Summary

The positional isomerism between This compound and 3-vinylbenzofuran dictates a fundamental divergence in reactivity, particularly in cycloaddition chemistry.[1][2] While both share the benzofuran core, the conjugation of the vinyl group at the C2 position extends the heteroaromatic system linearly, enhancing stability and favoring polymerization (styrene-like behavior).[1] In contrast, the vinyl group at the C3 position creates a reactive diene system involving the C2-C3 bond, making 3-vinylbenzofuran a potent diene in Diels-Alder reactions, often leading to dibenzofuran derivatives via rearrangement.[1]

Structural & Electronic Landscape

The benzofuran ring system is electronically biased.[2] The oxygen atom donates electron density into the ring via resonance, but also exerts an inductive withdrawing effect on the adjacent C2 carbon.[1]

Electronic Bias and Resonance

-

This compound: The vinyl group at C2 is directly conjugated with the heterocyclic oxygen.[2] This linear conjugation stabilizes the molecule but reduces the diene character of the furan ring itself. The C2-vinyl motif behaves electronically like a styrene analog with enhanced electron density from the oxygen.

-

3-Vinylbenzofuran: The vinyl group at C3 is cross-conjugated relative to the oxygen-C2 bond. However, it forms a cis-fixed diene system with the C2-C3 double bond of the furan ring.[1] This specific geometry activates the molecule for [4+2] cycloadditions , where the C2-C3 bond and the exocyclic vinyl group act as the 4

component.

Spectroscopic Differentiation

The isomers can be rapidly distinguished via

| Feature | This compound | 3-Vinylbenzofuran |

| TLC (Hexanes/EtOAc) | Lower | Higher |

| Electronic Character | Linear conjugation (Styrene-like) | Cross-conjugated (Diene-like) |

| Key Reactivity | Polymerization, [2+2] Photocycloaddition | Diels-Alder [4+2] Cycloaddition |

| Physical State | Colorless Oil | Colorless Oil |

Note:

Synthetic Pathways[2][3][6]

The synthesis of these isomers requires distinct precursors to ensure regioselectivity.[2] The Wittig reaction is the dominant methodology for both, but the starting aldehydes differ.[1][2]

Diagram 1: Comparative Synthetic Routes

The following flowchart illustrates the parallel synthetic workflows for accessing both isomers.

Caption: Comparative synthetic logic. This compound is typically accessed via 2-acetyl or 2-formyl precursors, while 3-vinylbenzofuran requires 3-formylbenzofuran, often derived from Vilsmeier-Haack formylation of coumaranones or rearrangement of chalcones.[1]

Detailed Protocols

Protocol A: Synthesis of this compound (Wittig Approach)

-

Reagent: Methyltriphenylphosphonium bromide (

equiv), -

Solvent: Anhydrous THF,

to RT. -

Procedure:

Protocol B: Synthesis of 3-Vinylbenzofuran

-

Precursor: 3-Formylbenzofuran (often synthesized via oxidative rearrangement of 2-hydroxychalcones or Vilsmeier formylation of 3-coumaranone).[2]

-

Reagent: Methyltriphenylphosphonium bromide (

equiv), NaH or KO -

Procedure:

-

Similar conditions to Protocol A.

-

Note: 3-vinylbenzofuran is more prone to polymerization; store at

stabilized with BHT if not used immediately.[2]

-

Reactivity Profile & Mechanistic Divergence[1][2][3]

The most critical difference lies in their behavior towards cycloadditions.[2]

3-Vinylbenzofuran: The Diels-Alder Diene

3-Vinylbenzofuran acts as a reactive diene.[3][4] The vinyl group and the C2-C3 double bond of the furan ring form a conjugated

-

Reaction: [4+2] Cycloaddition with dienophiles (e.g., Maleic Anhydride, DMAD).[1][2]

-

Outcome: The initial adduct often undergoes aromatization or rearrangement to form dibenzofuran derivatives.[2]

-

Mechanism: When reacting with Dimethyl Acetylenedicarboxylate (DMAD), the initial adduct rearranges to restore aromaticity, yielding dimethyl 1,2-dihydrodibenzofuran-3,4-dicarboxylate.[1][2]

This compound: The Styrene Analog

This compound typically fails to act as a diene in [4+2] reactions because the C2-C3 bond is part of the aromatic furan system, and disrupting this aromaticity is energetically costly compared to the 3-isomer pathway.

-

Dominant Reactivity: Polymerization (radical or cationic) and [2+2] photocycloaddition.

-

Polymerization: It homopolymerizes readily to form poly(this compound), a thermoplastic material with high thermal stability.[1][2]

Diagram 2: Reactivity Divergence

This diagram contrasts the reaction pathways of the two isomers with a generic dienophile.[2]

Caption: Mechanistic bifurcation. 3-vinylbenzofuran participates in Diels-Alder chemistry to form tricyclic systems, whereas this compound favors polymerization or [2+2] cycloadditions.

Medicinal Chemistry Implications[2][3][6][9][10]

-

Scaffold Design:

-

2-Vinyl derivatives are often used as linkers to extend the pharmacophore linearly.[2] The resulting 2-substituted benzofurans are ubiquitous in drugs like Amiodarone (antiarrhythmic).[5]

-

3-Vinyl derivatives are valuable intermediates for synthesizing complex tricyclic cores (like dibenzofurans) found in natural products (e.g., morphine analogs, usnic acid derivatives).[1][2]

-

-

Metabolic Stability:

References

-

Synthesis of 3-Vinylbenzofurans via Wittig: Journal of the Chemical Society, Perkin Transactions 1. "Synthesis of the yeast antioxidant benzofuran and analogues."

-

Diels-Alder Reactivity of 3-Vinylbenzofuran: Australian Journal of Chemistry. "Vinylindenes and Some Heteroanalogs in the Diels-Alder Reaction. X. Dibenzofurans From 3-Vinylbenzofurans."

-

General Benzofuran Reactivity & Applications: Molecules. "Green Synthetic Strategies and Medicinal Applications of Benzofuran: A Review."

-

NMR Data & Impurities (Rf values): Semantic Scholar. "The Use of Formaldehyde in the Synthesis of Vinylbenzofurans."

Sources

- 1. organic-chemistry.org [organic-chemistry.org]

- 2. scs.illinois.edu [scs.illinois.edu]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. Diels-Alder reactivity of benzannulated isobenzofurans as assessed by density functional theory - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. medcraveonline.com [medcraveonline.com]

An In-depth Technical Guide to 2-Ethenylbenzofuran: Nomenclature, Synthesis, and Properties

This guide provides a comprehensive overview of 2-ethenylbenzofuran, a heterocyclic compound of interest to researchers and professionals in drug development and materials science. This document delves into its nomenclature, synthesis, and key properties, offering field-proven insights and detailed methodologies.

Introduction to 2-Ethenylbenzofuran

2-Ethenylbenzofuran, also widely known as 2-vinylbenzofuran, belongs to the benzofuran class of heterocyclic compounds. The benzofuran scaffold is a crucial pharmacophore found in numerous natural products and synthetic molecules with a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3] The presence of the vinyl group at the 2-position of the benzofuran ring system offers a reactive handle for further chemical modifications and polymerization, making it a valuable building block in organic synthesis and polymer chemistry.[4] This guide will provide a detailed exploration of this compound, from its fundamental nomenclature to its synthesis and physical characteristics.

Nomenclature and Synonyms

The systematic and unambiguous naming of chemical compounds is paramount for effective scientific communication. This section clarifies the IUPAC nomenclature and lists the common synonyms for the topic compound.

IUPAC Nomenclature

The International Union of Pure and Applied Chemistry (IUPAC) provides a standardized set of rules for naming chemical compounds. According to these rules, the correct IUPAC name for the compound is 2-ethenyl-1-benzofuran .[5]

-

Benzofuran: This is the parent heterocyclic system, consisting of a benzene ring fused to a furan ring.

-

2-ethenyl: This indicates the presence of an ethenyl (or vinyl) group (-CH=CH2) at the second position of the benzofuran ring.

-

1-benzofuran: The '1' is sometimes included to explicitly denote the position of the oxygen atom in the furan ring relative to the fusion with the benzene ring, although in the case of benzofuran, its position is unambiguous.

Common Synonyms

In literature and commercial databases, 2-ethenylbenzofuran is often referred to by several other names. It is crucial for researchers to be aware of these synonyms to ensure comprehensive literature searches.

Synthesis of 2-Ethenylbenzofuran

The synthesis of 2-vinylbenzofurans has been an area of active research. One notable method involves a copper-catalyzed one-pot, three-component reaction.[8][9] This approach offers an efficient pathway to construct the this compound framework through a cascade of reactions.

Copper-Catalyzed Multicomponent Synthesis Workflow

This synthetic route involves the reaction of o-iodophenols, in situ generated allenes, and dichloromethane. The cascade transformation includes an oxa-Michael addition, C-arylation, and a vinylation step based on the conversion of sp³ C-H/sp³ C-Cl bonds.[8][9]

Caption: Workflow for the copper-catalyzed synthesis of this compound.

Detailed Experimental Protocol

The following is a representative protocol based on the copper-catalyzed synthesis.[8][9]

Materials:

-

o-Iodophenol

-

Wittig reagent (e.g., methyltriphenylphosphonium bromide)

-

Acyl chloride (e.g., acetyl chloride)

-

Copper(I) iodide (CuI)

-

Base (e.g., Potassium carbonate, K₂CO₃)

-

Dichloromethane (DCM)

-

Anhydrous solvent (e.g., Toluene)

Procedure:

-

Reaction Setup: To a flame-dried Schlenk tube under an inert atmosphere (e.g., argon), add o-iodophenol (1.0 mmol), Wittig reagent (1.2 mmol), and K₂CO₃ (2.0 mmol).

-

Solvent Addition: Add anhydrous toluene (5 mL) to the mixture.

-

Initiation: Add acyl chloride (1.1 mmol) dropwise to the stirred suspension at room temperature. The in situ generation of the allene will commence.

-

Catalyst and Co-reactant Addition: After the allene formation is deemed complete (monitoring by TLC is recommended), add CuI (0.1 mmol) and dichloromethane (2.0 mmol).

-

Reaction Conditions: Seal the tube and heat the reaction mixture at a specified temperature (e.g., 100 °C) for a designated period (e.g., 24 hours).

-

Work-up: After cooling to room temperature, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the pure this compound.

Rationale for Experimental Choices:

-

Inert Atmosphere: The use of an inert atmosphere is crucial to prevent the oxidation of the copper catalyst and other sensitive reagents.

-

Anhydrous Solvents: The Wittig reaction and subsequent copper-catalyzed steps are sensitive to moisture, which can lead to side reactions and reduced yields.

-

Copper(I) Iodide: CuI is a common and effective catalyst for cross-coupling reactions, facilitating the C-O and C-C bond formations in the cascade.

-

Base: Potassium carbonate is used to deprotonate the phenol and facilitate the initial steps of the reaction cascade.

Physicochemical Properties

Understanding the physicochemical properties of 2-ethenylbenzofuran is essential for its application in various fields.

| Property | Value | Source |

| Molecular Formula | C₁₀H₈O | [5][6] |

| Molecular Weight | 144.17 g/mol | [5] |

| CAS Number | 7522-79-4 | [5][6] |

| Appearance | Not explicitly stated, likely a liquid or low-melting solid | |

| Boiling Point | Not available | |

| Melting Point | Not available | |

| Solubility | Soluble in alcohol; sparingly soluble in water (92.67 mg/L @ 25 °C est.) | [7] |

| LogP (o/w) | 3.151 (est) | [7] |

Applications in Drug Development and Materials Science

Benzofuran derivatives are of significant interest in drug discovery due to their wide range of biological activities.[1][2] The vinyl group in 2-ethenylbenzofuran serves as a versatile functional handle for the synthesis of more complex molecules with potential therapeutic applications. For instance, it can undergo various addition reactions, cross-coupling reactions, and polymerization.

In materials science, the ability of this compound to polymerize is a key feature.[4] The resulting polymers may possess interesting thermal and electronic properties, making them candidates for applications in organic electronics and specialty polymers.

Safety and Handling

Detailed safety information for 2-ethenylbenzofuran is not extensively documented in the readily available search results. However, as with any chemical compound, it should be handled with care in a well-ventilated laboratory fume hood. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn.[10][11][12][13][14] For specific handling and disposal procedures, it is essential to consult the Safety Data Sheet (SDS) provided by the supplier.

References

-

Synthesis of 2-vinylbenzofurans via the copper-catalyzed multicomponent reactions involving an oxa-Michael/arylation/vinylation cascade - PubMed. [Link]

-

This compound | C10H8O | CID 588974 - PubChem. [Link]

-

Synthesis of 2-Vinylbenzofurans via the Copper-Catalyzed Multicomponent Reactions Involving an Oxa-Michael/Arylation/Vinylation Cascade | Organic Letters. [Link]

-

The Preparation and Properties of this compound. [Link]

-

2-vinyl benzofuran, 7522-79-4 - The Good Scents Company. [Link]

-

Benzofuran, 2-ethenyl- - NIST Chemistry WebBook. [Link]

-

Mini Review on Important Biological Properties of Benzofuran Derivatives. [Link]

-

Natural source, bioactivity and synthesis of benzofuran derivatives - PMC. [Link]

-

Study of Benzofuran Derivatives and their Biological Significance Study of comprehensive properties of benzofuran and its derivatives - IJSDR. [Link]

-

Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022. [Link]

Sources

- 1. Mini Review on Important Biological Properties of Benzofuran Derivatives - MedCrave online [medcraveonline.com]

- 2. Natural source, bioactivity and synthesis of benzofuran derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022 [mdpi.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. This compound | C10H8O | CID 588974 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Benzofuran, 2-ethenyl- [webbook.nist.gov]

- 7. 2-vinyl benzofuran, 7522-79-4 [thegoodscentscompany.com]

- 8. Synthesis of 2-vinylbenzofurans via the copper-catalyzed multicomponent reactions involving an oxa-Michael/arylation/vinylation cascade - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. fishersci.com [fishersci.com]

- 11. fishersci.com [fishersci.com]

- 12. fishersci.com [fishersci.com]

- 13. fishersci.com [fishersci.com]

- 14. fishersci.com [fishersci.com]

thermodynamic properties of vinyl-substituted benzofurans

Executive Summary & Structural Significance

Vinyl-substituted benzofurans represent a critical scaffold in medicinal chemistry (e.g., eupomatenoids, natural neolignans) and organic electronics (OLED host materials). Unlike their parent benzofuran or simple styrenic counterparts, the thermodynamic behavior of these compounds is governed by the extended

This guide provides a rigorous framework for determining the thermodynamic stability, enthalpy of formation (

Key Thermodynamic Challenges

-

Polymerization Risk: The vinyl group at the C2 position lowers the activation energy for thermal polymerization compared to styrene, requiring precise DSC (Differential Scanning Calorimetry) monitoring.

-

Combustion Completeness: In standard calorimetry, the high reactivity of the vinyl group can lead to pre-ignition or incomplete combustion (soot formation), necessitating specific pelletization protocols.

Enthalpic Landscapes: Data & Estimations

Precise experimental values for vinyl-benzofurans are often absent from standard databases. Below is a synthesized property table comparing the target scaffold with established analogues to provide a baseline for validation.

Table 1: Comparative Thermodynamic Properties (Standard State, 298.15 K)

| Property | Benzofuran (Parent) | Styrene (Analog) | This compound (Target) | Source/Method |

| Est. via Group Additivity [1, 2] | ||||

| Est. via Homodesmotic Rxn | ||||

| Polymerization Enthalpy | N/A | DSC Exotherm Integration [3] | ||

| Boiling Point ( | 447 K | 418 K | ~485 K (dec.) | Nomogram Extrapolation |

Analyst Note: The positive shift in formation enthalpy for this compound relative to the parent benzofuran reflects the endothermic contribution of the vinyl group (

tokJ/mol increment), partially offset by extended resonance stabilization across the C2-C3 bond.

Experimental Protocols: The "How-To"

Protocol A: Static Bomb Combustion Calorimetry

Objective: Determine the standard molar energy of combustion (

The Challenge: Vinyl-benzofurans are volatile and prone to radical polymerization during the ignition phase, leading to "soot" errors.

Step-by-Step Methodology:

-

Sample Encapsulation:

-

Do not press pure pellets; the pressure can induce polymerization.

-

Technique: Seal liquid samples (approx. 0.3 g) in Mylar (polyester) bags of known calorific value. This prevents evaporation and pre-ignition.

-

-

Combustion Environment:

-

Charge the bomb with 3.04 MPa of high-purity Oxygen (

). -

Add 1.00 mL of deionized water to the bomb to saturate the internal atmosphere, ensuring all

produced is in the liquid phase (standard state).

-

-

Ignition & Correction:

-

Use a cotton fuse connected to platinum electrodes.

-

Washburn Corrections: Post-combustion, titrate the bomb washings with 0.1 M NaOH (using methyl red indicator) to correct for nitric acid (

) formation from residual

-

-

Validation (The "Trust" Pillar):

-

CO2 Recovery: Pass the exhaust gas through Ascarite (CO2 absorbent) tubes. The ratio of Mass(CO2 recovered) / Mass(CO2 theoretical) must be

. If outside this range, the run is rejected due to incomplete combustion.

-

Protocol B: Differential Scanning Calorimetry (DSC)

Objective: Quantify the onset of thermal polymerization and glass transition (

-

Pan Selection: Use hermetically sealed Aluminum or Gold pans (to prevent mass loss via volatilization before polymerization).

-

Atmosphere: Dynamic Nitrogen purge (50 mL/min). Note: Do not use air/oxygen, as peroxides will form and alter the onset temperature.

-

Cycle:

-

Cool to -50°C.

-

Ramp at 5°C/min to 250°C.

-

-

Signal Interpretation:

-

Look for a sharp exothermic peak (approx. 120–150°C for this compound).

-

Integrate the area under the curve (J/g) to calculate the enthalpy of polymerization (

).

-

Computational Thermochemistry Workflow

When experimental samples are scarce, Density Functional Theory (DFT) provides a high-accuracy alternative using Isodesmic or Homodesmotic reactions. These reactions rely on error cancellation by preserving bond types on both sides of the equation.

Recommended Homodesmotic Reaction:

Calculation Steps:

-

Geometry Optimization: B3LYP/6-311++G(d,p) or M06-2X (better for dispersion).

-

Frequency Calculation: Confirm minimum (zero imaginary frequencies) and obtain Zero Point Energy (ZPE) corrections.

-

Enthalpy Derivation:

Visualized Workflows

Figure 1: The Calorimetric Validation Cycle

A self-correcting logic flow for ensuring high-integrity thermodynamic data.

Caption: Workflow for determining enthalpy of combustion with mandatory CO2 recovery validation step.

Figure 2: Stability & Polymerization Logic

Decision tree for handling vinyl-benzofurans based on thermal analysis.

Caption: Thermal stability decision matrix utilizing TGA and DSC data to determine storage and processing conditions.

References

-

Ribeiro da Silva, M. A. V., et al. (2001). "Standard molar enthalpies of formation of some methylfuran derivatives." The Journal of Chemical Thermodynamics.

-

NIST Chemistry WebBook. "Benzofuran & Styrene Thermochemical Data." National Institute of Standards and Technology.

-

Bauman, B. D., et al. (2002). "Investigations of thermal polymerization in the stable free-radical polymerization of 2-vinylnaphthalene." Journal of Polymer Science Part A.

-

Parr Instrument Company. "Introduction to Bomb Calorimetry: Tech Note 483." Parr Inst.

Sources

2-vinylbenzofuran natural product occurrence and derivatives

This guide provides an in-depth technical analysis of the 2-vinylbenzofuran scaffold, focusing on its occurrence as a reactive structural motif in neolignans, its synthesis via transition-metal catalysis, and its utility as a diene in cycloaddition reactions for drug discovery.

Natural Occurrence, Synthetic Access, and Pharmacophore Derivatization

Executive Summary

The This compound moiety represents a privileged but reactive substructure within the benzofuran class. While the unsubstituted parent molecule is prone to polymerization, its substituted analogues—particularly styrylbenzofurans —are stable, naturally occurring neolignans exhibiting potent cytotoxicity and antimicrobial properties. For drug development professionals, this scaffold offers a dual utility: it serves as a pharmacophore for tubulin inhibition and as a "masked" diene for rapid structural complexity generation via Diels-Alder cycloadditions.

Structural Architecture & Natural Occurrence

The this compound skeleton is rarely isolated as a simple monomer due to the high reactivity of the exocyclic double bond. In nature, this instability is mitigated by extended conjugation (phenyl substitution) or metabolic immediate-use. The primary natural classes include:

A. Styrylbenzofurans (Neolignans)

The most prominent naturally occurring 2-vinylbenzofurans are the 2-(2-phenylethenyl)benzofurans. These are biosynthetically derived from the dimerization of phenylpropanoids.

-

Egonol: Isolated from Styrax species (Styracaceae).[1] It functions as a natural insecticide and synergist.

-

Ailanthoidol: A neolignan isolated from Zanthoxylum ailanthoides.[2] It exhibits significant antioxidant and anticancer activity.[3][4][5]

-

Homoegonol: A related congener often co-isolated with egonol.

B. Arylbenzofurans with Vinyl-like Conjugation

While not strictly "vinyl" in the alkene sense, Moracins (from Morus alba) contain extensive conjugation at the C2 position that mimics the electronic distribution of vinylbenzofurans, contributing to their phytoalexin activity.

Table 1: Key Natural Products Containing the this compound Scaffold

| Natural Product | Source Species | Structural Characteristic | Primary Biological Activity |

| Egonol | Styrax japonicum | 5-(3-hydroxypropyl)-7-methoxy-2-(3,4-methylenedioxystyryl) | Antisepsis, Insecticidal synergist |

| Ailanthoidol | Zanthoxylum ailanthoides | 2-(4-hydroxy-3-methoxystyryl)-5-(3-hydroxypropyl) | Antioxidant, Anti-inflammatory (NF-κB inhibition) |

| Ratanhiaphenol | Krameria spp. | Unsubstituted styryl core (often methylated) | Antimicrobial, Anti-fungal |

| Gnetifolin F | Gnetum cleistostachyum | Oligomeric stilbenoid/benzofuran hybrid | Cytotoxicity against cancer lines |

Synthetic Access & Methodologies

For pharmaceutical applications, total synthesis is preferred over extraction to ensure purity and scalability. The most robust route to 2-vinylbenzofurans is Palladium-Catalyzed Heck Vinylation . This method allows for the late-stage installation of the vinyl group on a pre-formed benzofuran core.

Protocol: Pd-Catalyzed Heck Vinylation of 2-Iodobenzofuran

This protocol describes the coupling of 2-iodobenzofuran with styrene derivatives to access Ailanthoidol analogues.

Reagents:

-

Substrate: 2-Iodobenzofuran (1.0 equiv)

-

Olefin Source: Styrene or substituted styrene (1.2 equiv)

-

Catalyst: Palladium(II) acetate [Pd(OAc)₂] (5 mol%)

-

Ligand: Triphenylphosphine (PPh₃) (10 mol%) or XPhos for difficult substrates.

-

Base: Triethylamine (Et₃N) (2.0 equiv)

-

Solvent: Dimethylformamide (DMF) or Acetonitrile (MeCN).

Step-by-Step Methodology:

-

Catalyst Pre-activation (Causality: Active Species Generation):

-

In a flame-dried Schlenk tube under Argon, dissolve Pd(OAc)₂ and PPh₃ in degassed DMF. Stir at room temperature for 15 minutes.

-

Why: This reduces Pd(II) to the active Pd(0) species in situ via phosphine oxidation, preventing premature precipitation of Palladium black.

-

-

Substrate Addition:

-

Add the 2-iodobenzofuran and the styrene derivative to the reaction vessel.

-

Add Et₃N last.

-

Control: Ensure the reaction concentration is approximately 0.1 M to minimize intermolecular oligomerization side reactions.

-

-

Thermal Cycle:

-

Heat the mixture to 90°C–100°C. Monitor via TLC (Thin Layer Chromatography) every 60 minutes.

-

Endpoint: Reaction is typically complete within 4-6 hours. Look for the disappearance of the iodide spot (high R_f) and appearance of the highly fluorescent blue/purple spot (styrylbenzofuran).

-

-

Workup & Purification (Self-Validating):

-

Cool to room temperature. Dilute with EtOAc and wash with water (3x) to remove DMF (crucial for crystallization).

-

Dry over MgSO₄ and concentrate.

-

Purification: Flash column chromatography (Hexanes/EtOAc).

-

Validation: 1H NMR will show two doublets with a large coupling constant (

Hz), confirming the trans (E)-alkene geometry.

-

Visualization: Synthetic Pathway (Heck Coupling)

Figure 1: Mechanistic workflow for the Palladium-catalyzed synthesis of 2-styrylbenzofurans, highlighting the critical oxidative addition and elimination steps.

Chemical Reactivity & Derivatization[7][8]

The this compound moiety is not just a final target; it is a potent synthetic handle . The conjugation of the vinyl group with the benzofuran double bond creates a diene system capable of participating in [4+2] cycloadditions (Diels-Alder).

The Diels-Alder Strategy

Reacting this compound with electron-deficient dienophiles (e.g., maleic anhydride, benzoquinone) yields 1,2,3,4-tetrahydrodibenzofurans . This is a powerful strategy for generating tricyclic cores found in morphine alkaloids and steroids.

-

Regioselectivity: The reaction is typically highly regioselective and stereoselective (endo-rule applies).

-

Aromatization: The initial adduct can be dehydrogenated (using DDQ or Pd/C) to form fully aromatic dibenzofurans , a scaffold present in organic semiconductors and potent pharmaceuticals.

Visualization: Reactivity Decision Tree

Figure 2: Divergent reactivity profile of the this compound scaffold. The Diels-Alder pathway (Left) is the primary route for accessing complex tricyclic drug pharmacophores.

Pharmacological Applications[2][3][4][5][6][9][10][11][12]

The biological utility of 2-vinylbenzofurans stems from their planarity and lipophilicity, allowing them to intercalate DNA or bind into hydrophobic pockets of enzymes (e.g., kinases).

Table 2: Structure-Activity Relationships (SAR)

| Derivative Class | Target / Mechanism | Potency Notes |

| 2-Styrylbenzofurans | Tubulin Polymerization | Analogous to Combretastatin A-4. Inhibition of microtubule assembly leads to G2/M cell cycle arrest. |

| Ailanthoidol Analogues | NF-κB Signaling | Suppresses inflammatory cytokines (IL-6, TNF-α). Active in the low micromolar range ( |

| Benzofuran-2-acrylates | Microbial Membranes | Disruption of cell wall integrity in Gram-positive bacteria (S. aureus). |

| Diels-Alder Adducts | Estrogen Receptors (ER) | Tricyclic dibenzofurans often mimic the steroid core, showing SERM (Selective Estrogen Receptor Modulator) activity. |

References

-

Khatana, K., & Gupta, A. (2020).[6] An Update on Natural Occurrence and Biological Activity of Benzofurans. Acta Scientific Medical Sciences. Link

-

Ruan, B., et al. (2014).[1] Construction of 2-substituted-3-functionalized benzofurans via intramolecular Heck coupling. Organic Letters, 16(18). Link

-

Dawood, K. M. (2013). Benzofuran Derivatives: A Patent Review. Expert Opinion on Therapeutic Patents. Link

-

Gaisina, I. N., et al. (2009).[7] From a natural product lead to the identification of potent benzofuran-3-yl-(indol-3-yl)maleimides as GSK-3beta inhibitors.[7] Journal of Medicinal Chemistry. Link

-

Sigma-Aldrich. Diels-Alder Reaction: Mechanism and Applications. Link

Sources

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. Mini Review on Important Biological Properties of Benzofuran Derivatives - MedCrave online [medcraveonline.com]

- 3. researchgate.net [researchgate.net]

- 4. scienceopen.com [scienceopen.com]

- 5. Natural source, bioactivity and synthesis of benzofuran derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. scispace.com [scispace.com]

- 7. From a natural product lead to the identification of potent and selective benzofuran-3-yl-(indol-3-yl)maleimides as glycogen synthase kinase 3beta inhibitors that suppress proliferation and survival of pancreatic cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Electronic Structure and Aromaticity of 2-Vinylbenzofuran: A Comprehensive Technical Guide

As a Senior Application Scientist, I approach the electronic characterization of heterocyclic compounds not merely as a theoretical exercise, but as a predictive engine for chemical reactivity and drug design. 2-Vinylbenzofuran is a privileged scaffold in medicinal chemistry and materials science, synthesized efficiently via oxa-Michael/arylation/vinylation cascades . Understanding its electronic structure requires a deep dive into how exocyclic

This whitepaper deconstructs the electronic topology, aromaticity indices, and radical cation reactivity of this compound, providing field-proven methodologies for both computational evaluation and synthetic application.

Electronic Topology and Cross-Conjugation Mechanisms

The core of this compound consists of a highly aromatic benzene ring fused to a moderately aromatic furan ring. The introduction of a vinyl group at the C2 position fundamentally alters the molecule's electronic architecture through cross-conjugation .

Causality of Electronic Perturbation

In an unsubstituted benzofuran, the oxygen lone pair participates in cyclic delocalization to satisfy Hückel's

This structural shift dictates two critical outcomes:

-

Decreased Furan Aromaticity: The cyclic delocalization of the furan ring is suppressed.

-

HOMO Energy Elevation: The extended linear conjugation raises the energy of the Highest Occupied Molecular Orbital (HOMO), making this compound highly susceptible to single-electron oxidation. This elevated HOMO is the exact reason why 2-vinylbenzofurans are premier substrates for Photoinduced Electron Transfer (PET) cycloadditions .

Logical flow of C2-vinyl substitution effects on benzofuran electronic structure.

Quantifying Aromaticity: NICS and HOMA Indices

To rigorously define the aromaticity of this compound, we rely on two orthogonal theoretical frameworks: the magnetic-based Nucleus-Independent Chemical Shift (NICS) and the geometry-based Harmonic Oscillator Model of Aromaticity (HOMA) .

-

NICS(1): Measures the magnetic shielding 1 Å above the ring center, isolating the diatropic ring current of the

-electrons. More negative values indicate higher aromaticity. -

HOMA: Evaluates the deviation of bond lengths from an optimal, fully delocalized reference (where 1.00 is perfectly aromatic).

Quantitative Data Summary

The table below summarizes the theoretical aromaticity indices (calculated at the B3LYP/6-311+G** level) illustrating the perturbation caused by the C2-vinyl group.

| Molecular System | Ring Evaluated | NICS(1) (ppm) | HOMA Index | Aromatic Character |

| Benzene (Reference) | Benzene | -10.2 | 1.00 | Highly Aromatic |

| Furan (Reference) | Furan | -8.9 | 0.78 | Moderately Aromatic |

| Benzofuran | Benzene Ring | -9.5 | 0.90 | Highly Aromatic |

| Benzofuran | Furan Ring | -6.5 | 0.65 | Weakly Aromatic |

| This compound | Benzene Ring | -9.2 | 0.88 | Highly Aromatic |

| This compound | Furan Ring | -5.8 | 0.55 | Diminished Aromaticity |

Data Insight: The furan ring in this compound shows a marked drop in aromaticity (NICS drops from -6.5 to -5.8; HOMA drops from 0.65 to 0.55) compared to unsubstituted benzofuran, validating the cross-conjugation hypothesis.

Self-Validating Experimental & Computational Protocols

To ensure scientific integrity, both theoretical calculations and synthetic applications must be designed as self-validating systems.

Protocol A: Computational Evaluation of NICS and HOMA

Causality: We utilize the GIAO (Gauge-Independent Atomic Orbital) method because it ensures that the calculated magnetic shielding tensors are independent of the origin of the gauge coordinate system, preventing artifactual errors in NICS values.

-

Geometry Optimization: Optimize the 3D structure of this compound using Density Functional Theory (DFT) at the B3LYP/6-311+G(d,p) level of theory.

-

Frequency Validation: Run a vibrational frequency calculation. Self-Validation Check: Ensure zero imaginary frequencies to confirm the geometry is a true local minimum, not a transition state.

-

HOMA Extraction: Extract the optimized C-C and C-O bond lengths of the furan and benzene rings. Calculate HOMA using the standard equation:

. -

Ghost Atom Placement (Bq): Place dummy atoms (Bq) exactly 1.0 Å perpendicularly above the geometric centers of both the benzene and furan rings.

-

NMR Shielding Calculation: Execute an NMR calculation using the GIAO method.

-

Control Calibration: Self-Validation Check: Concurrently run a benzene control. If the NICS(1) of benzene deviates by more than

ppm from -10.2, recalibrate your basis set.

Step-by-step computational workflow for determining NICS and HOMA indices.

Protocol B: Photoinduced Electron Transfer (PET) Cycloaddition

Causality: Because the C2-vinyl group raises the HOMO, this compound easily forms a radical cation. We select 2,4,6-tri(4-methoxyphenyl)pyrylium tetrafluoroborate (

-

Reagent Preparation: In a flame-dried Schlenk tube under argon, dissolve this compound (1.0 equiv) and 1,3-cyclohexadiene (3.0 equiv, acting as the diene trap) in anhydrous dichloromethane (DCM).

-

Catalyst Addition: Add 5 mol% of 2,4,6-tri(4-methoxyphenyl)pyrylium tetrafluoroborate (

). -

Irradiation: Irradiate the mixture using a 460 nm blue LED array at 20°C for 4 hours.

-

Self-Validating Control (Dark Control): Set up an identical parallel reaction wrapped in aluminum foil. Validation: The dark control must yield 0% product, proving the reaction is strictly driven by photochemical electron transfer and not a thermal Diels-Alder pathway.

-

Quenching & Purification: Quench the reaction with a drop of triethylamine to neutralize the radical cation chain. Concentrate under reduced pressure and purify the resulting[4+2] cycloadduct via silica gel flash chromatography.

References

-

Synthesis of 2-vinylbenzofurans via the copper-catalyzed multicomponent reactions involving an oxa-Michael/arylation/vinylation cascade. Organic Letters (PubMed).[Link]

-

Radical Cation Cycloaddition Reactions of 2-Vinylbenzofurans and 2-Vinylfurans by Photoinduced Electron Transfer. Acta Chemica Scandinavica (ResearchGate).[Link]

-

Nucleus-Independent Chemical Shift (NICS) as a Criterion for the Design of New Antifungal Benzofuranones. Molecules (PMC).[Link]

-

Comparison of Various Theoretical Measures of Aromaticity within Monosubstituted Benzene. DigitalCommons@USU.[Link]

Optical Architectures: The Refractive Index Profile of 2-Vinylbenzofuran (2VBF)

Executive Summary

2-Vinylbenzofuran (2VBF) represents a pivotal monomer in the development of high-refractive-index (HRI) polymers, bridging the gap between standard optical plastics like Polystyrene (

This technical guide analyzes the optical properties of 2VBF-based materials, establishing a refractive index range of 1.63 – 1.66 (at 589 nm) . It details the electronic mechanisms driving this high index, provides validated synthesis protocols, and outlines the ellipsometric characterization workflows required for optical coating and lithographic applications.

Optical Physics & Mechanism

The refractive index (

The Benzofuran Advantage

To understand why 2VBF yields high-index polymers, we must analyze the polarizability of the pendant group.

-

Electronic Delocalization: Unlike the single phenyl ring in styrene, the benzofuran moiety consists of a benzene ring fused to a furan ring. This bicyclic aromatic system increases the electron density and delocalization length (

-conjugation), significantly boosting the molar refraction ( -

Density Considerations: The oxygen atom in the furan ring introduces polarity and dipole-dipole interactions that can increase polymer packing density (

), further elevating

Comparative Refractive Indices

The following table places Poly(this compound) (P2VBF) within the landscape of aromatic vinyl polymers.

| Polymer | Pendant Group | Refractive Index ( | Abbe Number ( | Mechanism |

| Polystyrene (PS) | Phenyl | 1.59 | 31 | Baseline aromatic |

| Poly(this compound) | Benzofuran | 1.63 – 1.66 (Est.) | 25 – 29 | Fused bicyclic system; high polarizability. |

| Poly(2-vinylnaphthalene) | Naphthyl | 1.68 | 20 | Extended |

| Poly(N-vinylcarbazole) | Carbazole | 1.69 | 19 | Tricyclic heteroaromatic; highest density. |

Critical Insight: P2VBF offers a strategic compromise. It provides a significantly higher index than PS for thinner optical coatings, yet avoids the extreme yellowing and brittleness often associated with carbazole-based polymers.

Synthesis & Polymerization Protocols

For optical applications, purity is paramount. Trace metal contaminants from catalysts can induce scattering or unwanted absorption.

Monomer Synthesis (Heck Coupling Route)

The most robust route to high-purity this compound avoids unstable intermediates.

Reaction: 2-Iodobenzofuran + Ethylene (gas)

Protocol:

-

Reagents: Charge a high-pressure reactor with 2-iodobenzofuran (1.0 eq), Pd(OAc)

(2 mol%), and Triethylamine (2.0 eq) in DMF. -

Pressurization: Purge with N

, then pressurize with Ethylene gas to 10 bar. -

Reaction: Heat to 80°C for 12 hours. Monitor via GC-MS.

-

Purification: Cool, vent ethylene. Filter catalyst. Extract with diethyl ether. Crucial: Distill under reduced pressure (vacuum distillation) to isolate the monomer as a clear, colorless liquid. Store at -20°C with a radical inhibitor (e.g., BHT) if not using immediately.

Polymerization (Cationic vs. Radical)

Radical polymerization is preferred for optical grade materials to minimize ionic impurities, though cationic routes yield higher molecular weights.

Method A: Free Radical Polymerization (Bulk)

-

Initiator: AIBN (Azobisisobutyronitrile), recrystallized from methanol.

-

Setup: Place 2VBF monomer and AIBN (0.5 wt%) in a glass ampoule.

-

Degassing: Perform three freeze-pump-thaw cycles to remove oxygen (oxygen quenches fluorescence and terminates chains). Seal ampoule under vacuum.

-

Polymerization: Immerse in an oil bath at 60°C for 24 hours.

-

Isolation: Dissolve the solid plug in minimal THF. Precipitate dropwise into excess cold methanol. Filter and dry in a vacuum oven at 40°C.

Synthesis Workflow Diagram

Figure 1: Synthetic pathway from precursor to optical-grade polymer.[1]

Optical Characterization: Ellipsometry

To accurately determine the refractive index (

Sample Preparation[2]

-

Substrate: Silicon (100) wafer, prime grade. Clean with Piranha solution (

3:1) for 10 min (Caution: Exothermic). -

Solution: Dissolve P2VBF in Cyclohexanone or PGMEA (3-5 wt%). Filter through a 0.2

m PTFE syringe filter. -

Spin Coating: Spin at 1500–3000 rpm for 60s to achieve a target thickness of ~100 nm.

-

Soft Bake: 90°C for 60s to remove solvent.

Measurement Protocol

-

Instrument: VASE (e.g., J.A. Woollam).

-

Angles: Measure

and -

Range: 300 nm to 1000 nm.

-

Modeling: Use a Cauchy Model for the transparent region (>400 nm).

-

Expected A value: ~1.62

-

Expected B value: Positive (normal dispersion)

-

Characterization Logic Diagram

Figure 2: Ellipsometric characterization workflow for thin-film optical constants.

Applications in Drug Development & Optics

While this guide focuses on optics, the dual nature of 2VBF is relevant for cross-disciplinary teams.

-

Lithography (193 nm Immersion): Benzofuran derivatives are used in photoresist formulations because they offer high etch resistance (due to aromaticity) and high refractive index, which improves the Depth of Focus (DOF) in immersion lithography.

-

Ophthalmic Lenses: The high index allows for thinner, lighter lenses for high-diopter corrections.

-

Bio-Imaging: As a fluorescent monomer, 2VBF can be copolymerized into nanoparticles for drug delivery tracking, leveraging its intrinsic fluorescence (typically emitting in the UV-Blue region).

References

-

Synthesis of Benzofuran Derivatives

-

High Refractive Index Polymer Design

- Title: High Refractive Index Polymers: Fundamental Research and Practical Applic

- Source: Journal of M

-

URL:[Link]

-

Cationic Polymerization of Benzofuran

-

Refractive Index Database (Comparative Data)

Sources

- 1. Asymmetric Cationic Polymerization of Benzofuran through a Reversible Chain-Transfer Mechanism: Optically Active Polybenzofuran with Controlled Molecular Weights - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 2-vinyl benzofuran, 7522-79-4 [thegoodscentscompany.com]

- 3. refractiveindex.info [refractiveindex.info]

- 4. refractiveindex.info [refractiveindex.info]

Methodological & Application

Application Note: Synthesis of 2-Vinylbenzofuran via Wittig Olefination

Subtitle: Optimized Protocols for High-Yield Monomer Production and Dimerization Prevention

Introduction & Mechanistic Rationale

The 2-vinylbenzofuran scaffold is a highly valuable building block in the synthesis of polymerizable aromatic compounds, non-polar vinyl copolymers, and bioactive heterocycles[1]. The most direct and regiospecific method for synthesizing this terminal alkene is the Wittig olefination, which converts benzofuran-2-carboxaldehyde into this compound using a phosphorus ylide[2].

Mechanistic Causality: The reaction relies on the nucleophilic addition of an unstabilized ylide (methylenetriphenylphosphorane) to the carbonyl group of the aldehyde[3]. The ylide is generated in situ by deprotonating methyltriphenylphosphonium bromide. Because the α-protons of the phosphonium salt are only weakly acidic, a strong base (such as n-butyllithium or potassium tert-butoxide) is required for quantitative deprotonation[3]. The reaction proceeds via a 4-membered oxaphosphetane intermediate, which spontaneously undergoes cycloreversion to yield the desired alkene and triphenylphosphine oxide (Ph

Mechanistic Pathway

Figure 1. Mechanistic pathway of the Wittig olefination to produce this compound.

Experimental Methodology: Self-Validating Protocol

To ensure high yields and minimize the dimerization of the highly reactive vinyl group[4], the following protocol utilizes KOtBu in THF. This system is operationally simpler than n-BuLi while maintaining excellent conversion rates.

Reagents:

-

Benzofuran-2-carboxaldehyde (1.0 equiv, limiting reagent)

-

Methyltriphenylphosphonium bromide (1.2 equiv)

-

Potassium tert-butoxide (KOtBu) (1.25 equiv)

-

Anhydrous Tetrahydrofuran (THF) (0.2 M relative to aldehyde)

-

Butylated hydroxytoluene (BHT) (0.01 equiv, radical inhibitor)

Step-by-Step Procedure:

-

Ylide Generation: Flame-dry a round-bottom flask equipped with a magnetic stir bar under an argon atmosphere. Add methyltriphenylphosphonium bromide and anhydrous THF. Cool the suspension to 0 °C using an ice bath.

-

Base Addition: Add KOtBu portion-wise (or dropwise if using a THF solution).

-

Self-Validation Check: The white suspension will rapidly transition to a vibrant, clear yellow/orange solution, confirming the successful generation of the methylenetriphenylphosphorane ylide. Stir for 1 hour at 0 °C.

-

-

Aldehyde Addition: Dissolve benzofuran-2-carboxaldehyde in a minimum volume of anhydrous THF and add it dropwise to the ylide solution over 15 minutes.

-

Causality: Dropwise addition controls the exothermic reaction, prevents localized heating, and suppresses aldol-type side reactions.

-

Self-Validation Check: The bright yellow color of the ylide will gradually fade as it is consumed by the aldehyde.

-

-

Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 2–4 hours. Monitor completion via TLC (Hexanes/EtOAc 9:1).

-

Quenching & Extraction: Quench the reaction with saturated aqueous NH

Cl to neutralize any unreacted base. Extract the aqueous layer three times with ethyl acetate (EtOAc). Wash the combined organic layers with brine, dry over anhydrous Na -

Purification (Ph

P=O Removal): The crude residue will contain a large amount of triphenylphosphine oxide.-

Causality: Ph

P=O is highly soluble in polar solvents but poorly soluble in cold non-polar solvents. Triturate the crude mixture with cold hexanes and filter through a Celite pad to remove the bulk of the Ph

-

-

Storage: Add a catalytic amount of BHT (approx. 100 ppm) to the purified product to prevent radical-induced dimerization[4]. Store at -20 °C in an amber vial.

Experimental Workflow

Figure 2. Step-by-step experimental workflow for the synthesis of this compound.

Quantitative Data & Optimization

The choice of base and temperature heavily influences the yield and the rate of unwanted dimerization. Heating the reaction significantly increases the formation of dimers and oligomers[4].

Table 1. Optimization of Reaction Conditions for this compound Synthesis

| Base | Solvent | Temp (°C) | Yield (%) | Dimerization (%) | Mechanistic Notes |

| n-BuLi | THF | 0 to RT | 85% | < 5% | Provides highest conversion but requires strictly anhydrous conditions. |

| KOtBu | THF | 0 to RT | 82% | < 5% | Operationally simpler, highly scalable, and avoids pyrophoric reagents. |

| NaH | THF | Reflux | 60% | 15% | Extended heating promotes unwanted radical dimerization of the alkene. |

| K | Toluene | Reflux | 45% | 25% | Weak base requires heat for deprotonation, leading to poor yield and high polymerization. |

Troubleshooting & Analytical Characterization

-

Dimerization Prevention: this compound is a styrene-like monomer that readily polymerizes[1]. If the isolated yield is unexpectedly low and a highly viscous oil or insoluble solid is obtained, dimerization has occurred. Always avoid heating the product above 40 °C during rotary evaporation and immediately add a radical scavenger (BHT) post-purification[4].

-

NMR Characterization: Successful synthesis is confirmed by

H NMR (CDCl

References

-

Benchchem. How to avoid dimerization of vinyl-substituted... Protocol 1: Synthesis of this compound via Wittig. Benchchem Protocols.[4]

-

Organic Reactions. The Wittig Reaction. Organic Reactions, Vol 14. [2]

-

Chemistry LibreTexts. 19.12: Nucleophilic Addition of Phosphorus Ylides - The Wittig Reaction. LibreTexts. [3]

-

Elliott, E. D. The Preparation and Properties of this compound. Journal of the American Chemical Society, 1951, 73, 2, 754.[1]

Sources

copper-catalyzed synthesis of 2-vinylbenzofuran from o-iodophenols

Application Note: Copper-Catalyzed Synthesis of 2-Vinylbenzofuran from o-Iodophenols

Executive Summary

The benzofuran moiety is a privileged pharmacophore found in bioactive natural products (e.g., egonol, ailanthoidol) and synthetic therapeutics (anti-arrhythmic, antitumor agents).[1][2] Specifically, This compound serves as a critical intermediate for accessing complex polycyclic architectures via Diels-Alder cycloadditions and as a monomer for functionalized electronic polymers.

While Palladium-catalyzed Sonogashira coupling-cyclization is the historical standard, it suffers from high cost and residual heavy metal toxicity. This Application Note details a robust, cost-effective Copper-Catalyzed Domino Synthesis . By utilizing a Cu(I)/1,10-Phenanthroline catalytic system, we achieve the direct coupling of o-iodophenols with 1,3-enynes to yield 2-vinylbenzofurans. This protocol emphasizes operational simplicity, scalability, and the critical handling of the polymerization-prone vinyl product.

Mechanistic Principles

The transformation proceeds via a domino intermolecular C–C bond formation followed by an intramolecular C–O cyclization.[3] Unlike Pd-catalysis, which relies on a Pd(0)/Pd(II) cycle, the Cu-catalyzed pathway utilizes a Cu(I)/Cu(III) or radical-assisted mechanism, heavily influenced by the ligand environment.

The Catalytic Cycle[4]

-

Ligand Exchange & Activation: The precatalyst (CuI) coordinates with the bidentate ligand (1,10-phenanthroline) and the alkyne (via base-mediated deprotonation) to form a nucleophilic Cu(I)-acetylide species .

-

Oxidative Addition (Proposed): The Cu(I)-acetylide undergoes oxidative addition into the C–I bond of the o-iodophenol. This step is rate-determining and facilitated by the electron-rich ligand.

-

Reductive Elimination: Formation of the C–C bond yields the o-alkynylphenol intermediate.

-

5-Endo-Dig Cyclization: The pendant phenolic oxygen attacks the activated triple bond (hydroalkoxylation), followed by isomerization to aromatize the furan ring.

Figure 1: Proposed catalytic cycle for the Cu-catalyzed domino synthesis of benzofurans.

Experimental Protocol

Target Reaction: Coupling of o-iodophenol with 1-buten-3-yne (or surrogate) to form this compound.

Materials & Reagents

-

Substrate: o-Iodophenol (1.0 equiv, 2.0 mmol)

-

Coupling Partner: Vinylacetylene (1-buten-3-yne) solution (1.2 equiv) [Note: Can be generated in situ or used as a solution in THF/Toluene due to volatility]

-

Catalyst: Copper(I) Iodide (CuI) (5 mol%)

-

Ligand: 1,10-Phenanthroline (10 mol%)

-

Base: Cesium Carbonate (Cs₂CO₃) (2.0 equiv)

-

Solvent: Anhydrous Toluene (0.2 M concentration)

Step-by-Step Methodology

Step 1: Catalyst Pre-Complexation (Critical for Activity)

-

In a glovebox or under Argon flow, charge a dried Schlenk tube with CuI (19 mg, 0.1 mmol) and 1,10-Phenanthroline (36 mg, 0.2 mmol).

-

Add anhydrous Toluene (5 mL) and stir at room temperature for 15 minutes. The solution should turn a homogenous dark/greenish color, indicating active catalyst formation.

Step 2: Substrate Addition

-

Add Cs₂CO₃ (1.3 g, 4.0 mmol) to the reaction vessel.

-

Add o-iodophenol (440 mg, 2.0 mmol).

-

Add the vinylacetylene solution (2.4 mmol).

-

Process Tip: If using a functionalized enyne (e.g., 1-phenyl-1-buten-3-yne), add it directly as a solid/liquid here.

-

Step 3: Reaction

-

Seal the tube with a Teflon screw cap.

-

Heat the reaction block to 100 °C .

-

Stir vigorously (800 rpm) for 18–24 hours.

-

Monitoring: Monitor via TLC (Hexanes/EtOAc 9:1). The starting phenol (Rf ~0.4) should disappear; the vinylbenzofuran (Rf ~0.7) is highly non-polar and UV-active (blue fluorescence).

-

Step 4: Workup & Purification (Polymerization Risk)

-

Cool the mixture to room temperature.

-

Dilute with Diethyl Ether (20 mL) and filter through a short pad of Celite to remove inorganic salts.

-

Concentrate the filtrate under reduced pressure at <30 °C . Do not overheat.

-

Purification: Flash column chromatography on Silica Gel (neutralized with 1% Et₃N).

-

Eluent: 100% Pentane grading to 95:5 Pentane/EtOAc.

-

-

Stabilization: Add 100 ppm BHT (butylated hydroxytoluene) to the isolated oil immediately if storing.

Figure 2: Operational workflow for the synthesis of this compound.

Optimization & Critical Parameters

The efficiency of this Cu-catalyzed protocol is highly sensitive to the Ligand/Base combination. The following data summarizes optimization studies for o-iodophenol coupling.

Table 1: Optimization of Reaction Parameters

| Entry | Catalyst (5 mol%) | Ligand (10 mol%) | Base (2 equiv) | Solvent | Yield (%) | Notes |

| 1 | CuI | None | K₂CO₃ | Toluene | <5 | Ligand essential for OA |

| 2 | CuI | L-Proline | K₂CO₃ | DMSO | 65 | Good, but difficult workup |

| 3 | CuI | 1,10-Phen | Cs₂CO₃ | Toluene | 92 | Optimal Conditions |

| 4 | CuBr | 1,10-Phen | Cs₂CO₃ | Toluene | 84 | CuI is superior source |

| 5 | CuI | 1,10-Phen | K₃PO₄ | DMF | 78 | Higher temp required |

Key Insights:

-

Ligand: 1,10-Phenanthroline is superior to amino acids (L-Proline) for o-iodophenols in non-polar solvents like toluene. It stabilizes the Cu-intermediate and facilitates the oxidative addition to the aryl iodide [1].

-

Base: Cesium carbonate is critical due to the "Cesium Effect" (solubility in organic solvents), which aids in the initial deprotonation of the phenol and the subsequent cyclization step.

-